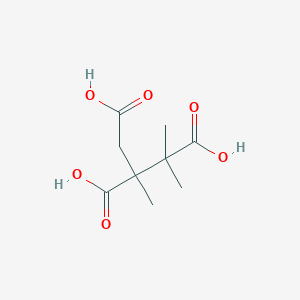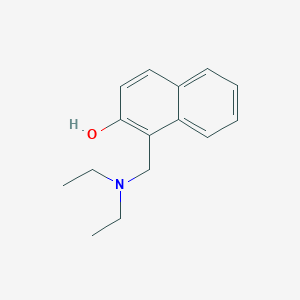![molecular formula C9H15N3OS2 B181274 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 6104-19-4](/img/structure/B181274.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It may also act by modulating the activity of enzymes involved in various biological processes.
Effets Biochimiques Et Physiologiques
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is its diverse range of biological activities. This compound has shown potential as an anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant agent. Additionally, the synthesis of this compound is relatively simple and can be carried out in good yield. However, one of the limitations of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
Orientations Futures
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases. Studies can be conducted to investigate the efficacy of this compound in animal models of diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, studies can be conducted to investigate the toxicity and safety profile of this compound, which is essential for the development of any therapeutic agent.
In conclusion, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has shown potential applications in various fields of scientific research. This compound has diverse biological activities and has been studied for its anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant effects. Further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has shown potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been studied for its neuroprotective and anticonvulsant effects.
Propriétés
Numéro CAS |
6104-19-4 |
|---|---|
Nom du produit |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Formule moléculaire |
C9H15N3OS2 |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS2/c1-5-14-8-12-11-7(15-8)10-6(13)9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
Clé InChI |
MGLUUXOWASBUFY-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
SMILES canonique |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



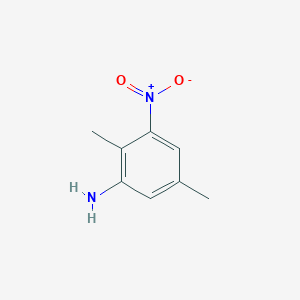
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
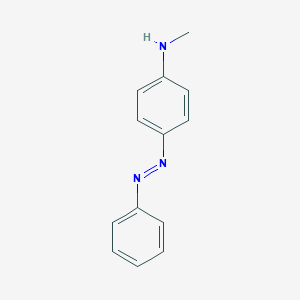
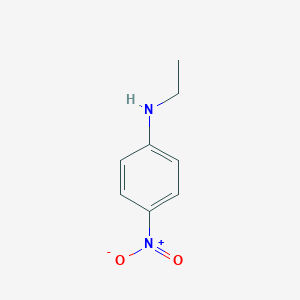
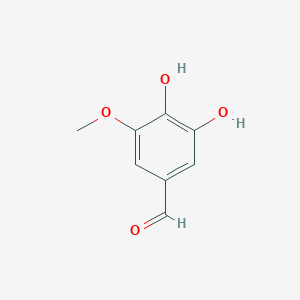
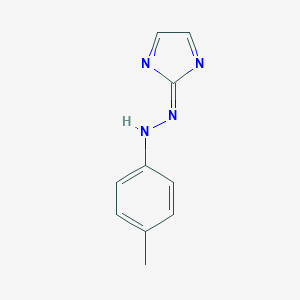
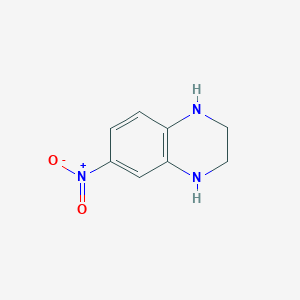
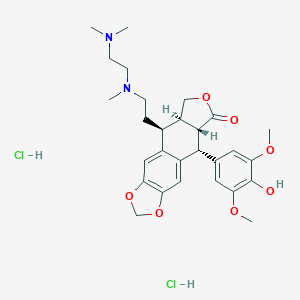
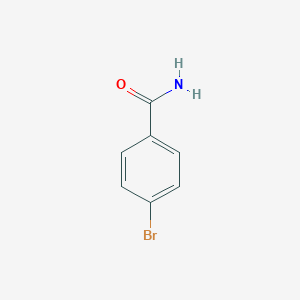
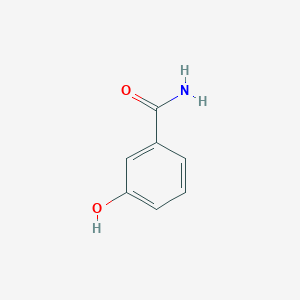
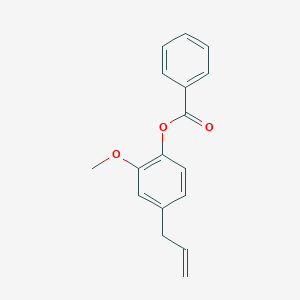
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
